

Predicted Electron Ionization Mass Spectrometry Fragmentation of 5-Bromo-3-methylbenzofuran

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Compound of Interest

Compound Name: 5-Bromo-3-methylbenzofuran

Cat. No.: B1280059

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While an experimental mass spectrum for **5-Bromo-3-methylbenzofuran** is not readily available in public spectral databases, its fragmentation pattern can be reliably predicted based on the known mass spectrum of the structurally similar compound, 5-Bromo-3,6-dimethylbenzofuran, and established principles of mass spectrometry.

The primary fragmentation pathways for **5-Bromo-3-methylbenzofuran** under electron ionization are expected to involve the loss of the bromine atom, the methyl group, and rearrangements of the benzofuran ring system. The presence of bromine is distinguished by a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted m/z Values and Relative Intensities for Major Fragments of **5-Bromo-3-methylbenzofuran**

Predicted m/z	Proposed Fragment Ion	Predicted Relative Intensity	Notes
210/212	$[\text{C}_9\text{H}_7\text{BrO}]^{+\bullet}$ (Molecular Ion)	High	Isotopic peaks for ^{79}Br and ^{81}Br
195/197	$[\text{C}_8\text{H}_4\text{BrO}]^+$	Moderate	Loss of the methyl radical ($\bullet\text{CH}_3$)
131	$[\text{C}_9\text{H}_7\text{O}]^+$	High	Loss of the bromine radical ($\bullet\text{Br}$)
103	$[\text{C}_8\text{H}_7]^+$	Moderate	Loss of CO from the $[\text{C}_9\text{H}_7\text{O}]^+$ fragment
77	$[\text{C}_6\text{H}_5]^+$	Moderate	Fragmentation of the benzene ring

Comparison with Alternative Ionization Methods

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation. For molecules where the molecular ion is unstable, "soft" ionization techniques can provide complementary data by preserving the molecular ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization technique that is well-suited for the analysis of relatively non-polar, volatile compounds. For **5-Bromo-3-methylbenzofuran**, APCI would be expected to produce a prominent protonated molecule $[\text{M}+\text{H}]^+$ at m/z 211/213 with significantly less fragmentation than EI. This is particularly advantageous for confirming the molecular weight of the analyte.

Electrospray Ionization (ESI): ESI is generally used for polar and non-volatile molecules. Given the relatively non-polar nature of **5-Bromo-3-methylbenzofuran**, ESI would likely not be an effective ionization method.

Experimental Protocols

A general experimental protocol for the analysis of **5-Bromo-3-methylbenzofuran** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation:

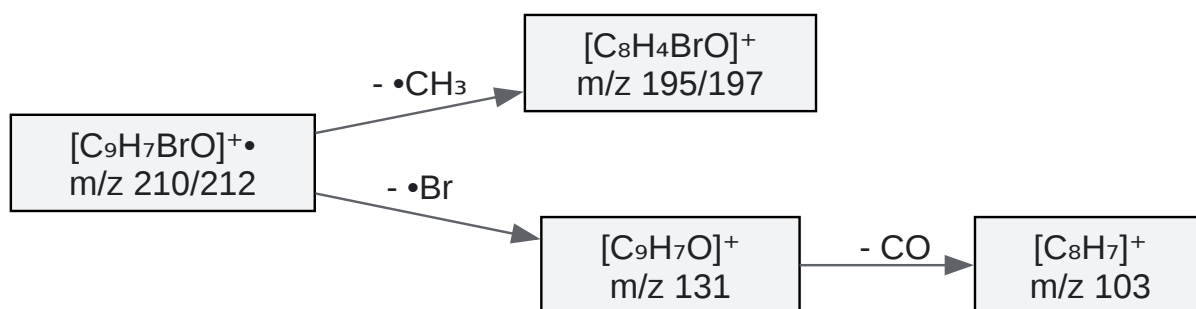
- Dissolve a small amount of **5-Bromo-3-methylbenzofuran** in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

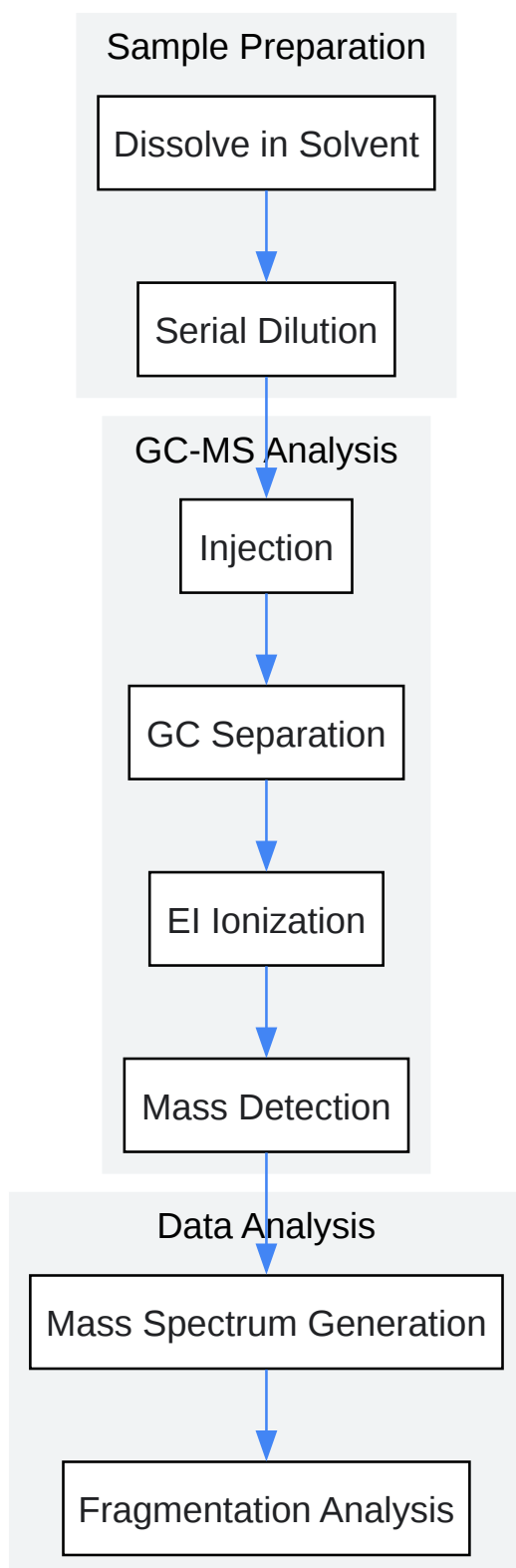
GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless injection).
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-300.

Visualizing Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.





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